
CoenzymeA,S-(hydrogen3-hydroxy-3-methylpentanedioate),disodiumsalt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It is a key intermediate in the biosynthesis of terpenes, cholesterol, and ketone bodies . This compound is essential for the proper functioning of cellular processes and is involved in the regulation of lipid metabolism.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of Coenzyme A, S-(hydrogen 3-hydroxy-3-methylpentanedioate), disodium salt can be achieved through both chemical synthesis and enzymatic methods.
Chemical Synthesis: This method involves the use of chemical reagents and specific reaction conditions to synthesize the compound.
Enzymatic Synthesis: This method utilizes enzymes to catalyze the formation of the compound. Enzymatic synthesis is often preferred in the field of biotechnology due to its specificity and efficiency.
Industrial Production Methods
Industrial production of Coenzyme A, S-(hydrogen 3-hydroxy-3-methylpentanedioate), disodium salt typically involves large-scale fermentation processes using genetically engineered microorganisms. These microorganisms are designed to overproduce the enzymes required for the synthesis of the compound, allowing for efficient and cost-effective production .
Analyse Des Réactions Chimiques
Types of Reactions
Coenzyme A, S-(hydrogen 3-hydroxy-3-methylpentanedioate), disodium salt undergoes various types of chemical reactions, including:
Substitution: Substitution reactions can occur, leading to the formation of different derivatives of the compound.
Common Reagents and Conditions
Common reagents used in the reactions involving Coenzyme A, S-(hydrogen 3-hydroxy-3-methylpentanedioate), disodium salt include NADPH, ATP, and various cofactors. The reactions typically occur under physiological conditions, with specific enzymes catalyzing the processes .
Major Products Formed
The major products formed from the reactions involving this compound include mevalonate, acetyl-CoA, and various intermediates in the biosynthesis of cholesterol and isoprenoids .
Applications De Recherche Scientifique
Coenzyme A, S-(hydrogen 3-hydroxy-3-methylpentanedioate), disodium salt has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of Coenzyme A, S-(hydrogen 3-hydroxy-3-methylpentanedioate), disodium salt involves its role as a substrate for HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis. The compound is converted to mevalonate through a series of enzymatic reactions, which are crucial for the production of cholesterol and other isoprenoids . The molecular targets and pathways involved include the HMG-CoA reductase pathway and the regulation of lipid metabolism .
Comparaison Avec Des Composés Similaires
Coenzyme A, S-(hydrogen 3-hydroxy-3-methylpentanedioate), disodium salt can be compared with other similar compounds, such as:
The uniqueness of Coenzyme A, S-(hydrogen 3-hydroxy-3-methylpentanedioate), disodium salt lies in its specific role as an intermediate in the biosynthesis of cholesterol and its involvement in the regulation of lipid metabolism .
Propriétés
Formule moléculaire |
C27H42N7Na2O20P3S |
|---|---|
Poids moléculaire |
955.6 g/mol |
Nom IUPAC |
disodium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-2-[[[[(3R)-4-[[3-[2-(4-carboxy-3-hydroxy-3-methylbutanoyl)sulfanylethylamino]-3-oxopropyl]amino]-3-hydroxy-2,2-dimethyl-4-oxobutoxy]-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] phosphate |
InChI |
InChI=1S/C27H44N7O20P3S.2Na/c1-26(2,21(40)24(41)30-5-4-15(35)29-6-7-58-17(38)9-27(3,42)8-16(36)37)11-51-57(48,49)54-56(46,47)50-10-14-20(53-55(43,44)45)19(39)25(52-14)34-13-33-18-22(28)31-12-32-23(18)34;;/h12-14,19-21,25,39-40,42H,4-11H2,1-3H3,(H,29,35)(H,30,41)(H,36,37)(H,46,47)(H,48,49)(H2,28,31,32)(H2,43,44,45);;/q;2*+1/p-2/t14-,19-,20-,21+,25-,27?;;/m1../s1 |
Clé InChI |
XCMQYNRDGHLEPX-FZFZRPSRSA-L |
SMILES isomérique |
CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)([O-])[O-])[C@H](C(=O)NCCC(=O)NCCSC(=O)CC(C)(CC(=O)O)O)O.[Na+].[Na+] |
SMILES canonique |
CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)([O-])[O-])C(C(=O)NCCC(=O)NCCSC(=O)CC(C)(CC(=O)O)O)O.[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[[(2R,3S,4R,5R)-5-[2-chloro-6-(cyclopentylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]methylphosphonic acid](/img/structure/B13111329.png)
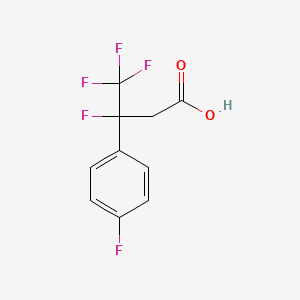
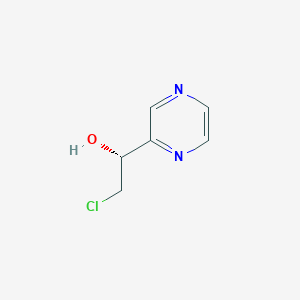

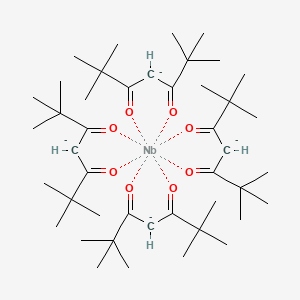
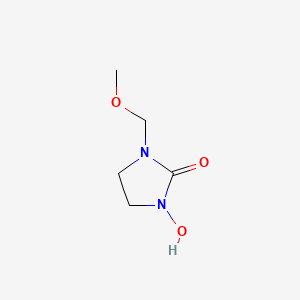
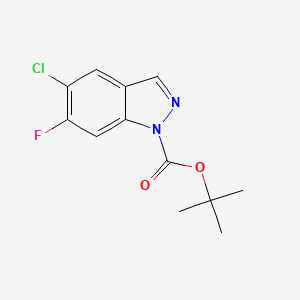
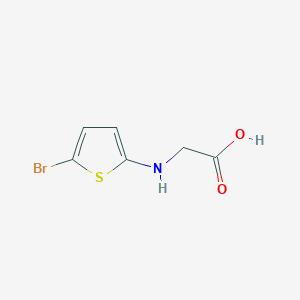
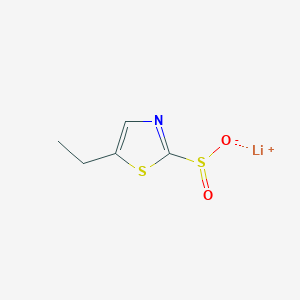

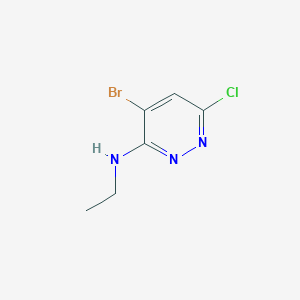
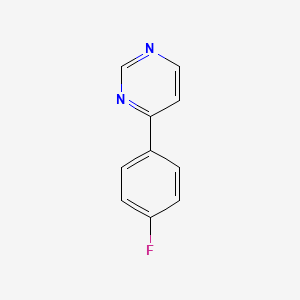
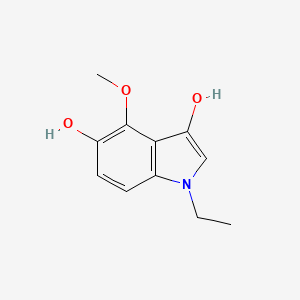
![[(2R,3R,4S,5R,6R)-6-[(2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-2-(hydroxymethyl)-4,5-bis[[(Z)-octadec-9-enoyl]oxy]oxan-3-yl] (Z)-octadec-9-enoate](/img/structure/B13111407.png)
